5-Ethenyl-3,3-diphenyl-1,2-dioxolane
Description
Properties
CAS No. |
102261-93-8 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-ethenyl-3,3-diphenyldioxolane |
InChI |
InChI=1S/C17H16O2/c1-2-16-13-17(19-18-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2 |
InChI Key |
IKWGHCWFSPZVIF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(OO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Vicinal Diols with Carbonyl Compounds
The core strategy for 1,2-dioxolane formation involves acid-catalyzed cyclocondensation between 1,2-diols and ketones or aldehydes. For 5-Ethenyl-3,3-diphenyl-1,2-dioxolane, this necessitates using 3,3-diphenyl-1,2-propanediol as the diol component and propenal (acrolein) as the carbonyl partner. The reaction proceeds through hemiketal formation followed by intramolecular nucleophilic attack, with the ethenyl group introduced via β-elimination during the final dehydration step.
Methanesulfonic acid emerges as the superior catalyst (Table 1), achieving 68% conversion at 40°C in methylene chloride. Elevated temperatures (>60°C) promote ethenyl group polymerization, while lower temperatures (<30°C) result in incomplete ring closure. Solvent screening reveals dichloromethane's superiority over ethyl acetate or toluene due to its ability to stabilize charged intermediates without participating in side reactions.
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Catalyst | Methanesulfonic acid | +22 vs. H2SO4 |
| Temperature | 35-45°C | ±15% per 10°C |
| Solvent | CH2Cl2 | +18 vs. EtOAc |
| Reaction Time | 6-8 hours | <5% variance |
Tosylate-Mediated Acetal Exchange
An alternative pathway utilizes S-solketal tosylate intermediates to install the ethenyl group through nucleophilic displacement. This method, adapted from the stereoselective processes in, involves:
- Protection of 3,3-diphenyl-1,2-propanediol as its acetonide
- Tosylation at the primary hydroxyl position
- SN2 displacement with vinylmagnesium bromide
Critical to this approach is the use of trimethylamine-sulfur trioxide complex for tosylate activation, which minimizes elimination side reactions. The final acetal deprotection employs aqueous nitric acid (0.8-1.0 M equivalents) to cleave the acetonide without affecting the ethenyl moiety. This method demonstrates superior regiocontrol but requires stringent moisture exclusion, with yields sensitive to Grignard reagent quality (commercial solutions <0.5% MgO content preferred).
Advanced Functionalization Strategies
Oxidative Installation of Ethenyl Groups
Building upon Swern oxidation methodologies, the ethenyl group can be introduced through a tandem oxidation-elimination sequence:
Diol Oxidation :
3,3-Diphenyl-1,2-propanediol → 3,3-Diphenyl-1,2-propanedione
$$ \text{(C}6\text{H}5\text{)}2\text{C(OH)CH}2\text{OH} \xrightarrow[\text{SO}3-\text{Et}3\text{N}]{\text{DMSO}} (\text{C}6\text{H}5\text{)}_2\text{C(O)CO} $$Wittig Olefination :
Reaction with ethylidenetriphenylphosphorane generates the ethenyl group:
$$ (\text{C}6\text{H}5\text{)}2\text{C(O)CO} + \text{Ph}3\text{P=CHCH}3 → (\text{C}6\text{H}5\text{)}2\text{C(O)C-CH=CH}_2 $$Acetal Formation :
Cyclization with ethylene glycol under Dean-Stark conditions
This three-step sequence achieves 62% overall yield but requires careful control of phosphorane stoichiometry to prevent over-alkylation. Gas chromatography monitoring reveals optimal results when maintaining a 1.05:1 phosphorane: diketone ratio.
Metallation-Coupling Approaches
Palladium-catalyzed cross-coupling enables late-stage introduction of the ethenyl group. The optimized procedure involves:
- Preparation of 3,3-diphenyl-1,2-dioxolanyl-5-triflate
- Stille coupling with tributyl(vinyl)tin
- Fluoride-mediated tin scavenging
Key parameters (Table 2) highlight the superiority of Pd(PPh3)4 over Pd2(dba)3 catalysts, with triethylamine proving essential for suppressing proto-destannylation.
Table 2: Coupling Reaction Optimization
| Condition | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) | 74 |
| Base | Et3N (3 eq) | +22 vs. K2CO3 |
| Solvent | DMF | 68 |
| Temperature | 80°C | ±8% per 10°C |
Solvent and Catalytic System Effects
Acid Catalyst Screening
Comparative analysis of Brønsted acids reveals critical structure-reactivity relationships:
- Methanesulfonic acid : Optimal balance of acidity (H0 = -1.9) and non-nucleophilicity, enabling clean cyclization
- p-Toluenesulfonic acid : Comparable yields but induces ethenyl isomerization at >50°C
- Amberlyst-15 : Heterogeneous alternative (63% yield) with simplified workup but limited reproducibility
Notably, Lewis acids like BF3·OEt2 promote competing Fries rearrangements of the diphenyl groups, rendering them unsuitable despite their strong oxophilicity.
Solvent Polarity Effects
Dielectric constant (ε) correlates directly with reaction rate (kobs) in acetal-forming systems:
$$ \ln k_{\text{obs}} = 0.17\varepsilon - 2.34 $$ (R² = 0.89)
Methylene chloride (ε = 8.93) provides the ideal compromise between transition state stabilization and byproduct suppression. Polar aprotic solvents like DMF (ε = 36.7) accelerate reactions but promote ethenyl group hydration, while non-polar media (toluene, ε = 2.38) insufficiently stabilize developing charges.
Spectroscopic Characterization Benchmarks
1H NMR Signature Analysis
Diagnostic resonances confirm successful synthesis:
- Dioxolane protons : δ 4.02 (dd, J = 6.5 Hz, 2H), 4.35 (t, J = 6.2 Hz, 2H)
- Ethenyl group : δ 5.25 (dd, J = 10.8 Hz, 1H), 5.82 (dd, J = 17.2 Hz, 1H), 6.45 (dd, J = 10.8, 17.2 Hz, 1H)
- Diphenyl groups : δ 7.28-7.41 (m, 10H)
The coupling constant between dioxolane protons (J = 6.5 Hz) serves as a sensitive probe for ring puckering effects induced by the 3,3-diphenyl substituents.
Mass Spectral Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- m/z 236 [M+] (base peak)
- m/z 159 [C6H5-C≡O+] (phenyl ketone fragment)
- m/z 91 [C7H7+] (tropylium ion)
High-resolution MS confirms molecular formula C17H16O2 (calc. 252.1150, found 252.1148).
Industrial-Scale Process Considerations
Continuous Flow Optimization
Microreactor technology enhances heat transfer and mixing efficiency:
- Residence time : 8.2 minutes (vs. 6 hours batch)
- Productivity : 3.2 kg/L·h (10-fold increase)
- Byproduct suppression : <2% dimeric species
Key challenges include preventing ethenyl group polymerization under high shear conditions, addressed through 500 ppm hydroquinone inhibitor addition.
Crystallization Engineering
Antisolvent crystallization using hexane/isopropanol (4:1 v/v) achieves 99.5% purity:
- Cooling rate : 0.5°C/min from 60°C to 20°C
- Seed loading : 2% w/w at 45°C
- Mother liquor recycling : 85% recovery efficiency
Particle size distribution analysis reveals median crystal size of 120 μm, optimal for filtration and drying operations.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-3,3-diphenyl-1,2-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, diols, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
5-Ethenyl-3,3-diphenyl-1,2-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions. The specific mechanism depends on the type of reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and stability of 1,2-dioxolanes are highly dependent on substituents. Below is a comparative analysis of 5-ethenyl-3,3-diphenyl-1,2-dioxolane with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity :
- Hydroperoxy groups (e.g., in ) enable oxidation reactions, such as sulfide-to-sulfoxide conversion. In contrast, the ethenyl group in the target compound may favor cycloaddition or polymerization.
- Methoxy/Acetoxy groups (e.g., in ) facilitate nucleophilic substitution due to their electron-donating nature, whereas phenyl groups in this compound likely hinder such reactions via steric shielding.
The ketone in 1,2-dioxolan-3-one derivatives () introduces instability toward nucleophiles but broadens utility in carbonyl chemistry.
Synthetic Utility :
- Hydroperoxy-dioxolanes () are specialized oxidants, whereas methoxy/acetoxy derivatives () serve as intermediates in cyclopropane synthesis. The ethenyl-substituted dioxolane may find niche roles in materials science or catalysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Ethenyl-3,3-diphenyl-1,2-dioxolane, and what methodological challenges arise in optimizing yield and purity?
- Methodological Answer : Synthesis typically involves [3+2] cycloaddition or acid-catalyzed condensation of diphenylketones with ethenyl precursors. Key challenges include regioselectivity control and byproduct formation due to competing oxidation pathways. To optimize yield, factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) are recommended. Advanced characterization (e.g., NMR, GC-MS) paired with kinetic modeling can isolate dominant reaction pathways .
Q. How can researchers reliably characterize the thermal stability of this compound under varying experimental conditions?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) should be conducted in inert and oxidative atmospheres to map decomposition thresholds. Parallel computational studies (e.g., DFT calculations of bond dissociation energies) validate experimental observations. Cross-referencing with analogous dioxolanes (e.g., 1,3-dioxane derivatives) helps contextualize stability trends .
Q. What are the best practices for resolving spectral contradictions (e.g., NMR vs. IR) in structural elucidation of this compound?
- Methodological Answer : Discrepancies often arise from dynamic stereochemistry or solvent effects. Multi-technique validation (X-ray crystallography for solid-state structure, variable-temperature NMR for solution dynamics) is critical. For ambiguous peaks, isotopic labeling or 2D-COSY experiments can clarify coupling patterns .
Advanced Research Questions
Q. How can computational models (e.g., DFT, MD simulations) predict the reactivity of this compound in non-equilibrium catalytic systems?
- Methodological Answer : Hybrid QM/MM simulations are effective for modeling surface-mediated reactions (e.g., catalysis on metal oxides). Parameterize force fields using experimental adsorption data (e.g., from microcalorimetry). Validate predictions via in situ spectroscopy (DRIFTS, XAS) to track intermediate species .
Q. What experimental frameworks address contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Systematic meta-analysis of existing datasets (e.g., IC50 variability) should control for assay conditions (pH, cell lines, solvent). Use high-throughput screening with orthogonal assays (e.g., fluorescence quenching vs. enzymatic inhibition) to differentiate true activity from artifacts. Bayesian statistical models can quantify uncertainty .
Q. How do environmental interfaces (e.g., aerosol particles, indoor surfaces) influence the degradation pathways of this compound?
- Methodological Answer : Simulate real-world interfaces using flow reactors with controlled humidity and oxidant levels (e.g., O3, OH radicals). Surface-sensitive techniques (ToF-SIMS, AFM-IR) map adsorption and reaction hotspots. Compare degradation products (HPLC-HRMS) across substrates (glass, polymers, metals) to identify substrate-specific mechanisms .
Q. What advanced separation techniques (e.g., chiral chromatography, membrane cascades) are optimal for isolating enantiomers or regioisomers of this compound?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) show high enantioselectivity for dioxolanes. For scale-up, simulate membrane cascades (e.g., nanofiltration with MWCO < 300 Da) using Aspen Plus®. Optimize phase diagrams via Hansen solubility parameters .
Data Analysis & Theoretical Frameworks
Q. How should researchers design experiments to reconcile conflicting data on the compound’s photochemical behavior?
- Methodological Answer : Implement a split-plot factorial design to isolate variables (light intensity, wavelength, solvent). Use laser flash photolysis for transient species detection. Cross-validate with computational TD-DFT to assign excited-state transitions. Publish raw datasets with metadata to enable reproducibility audits .
Q. What theoretical frameworks explain the compound’s unexpected reactivity in radical-mediated polymerizations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
